![molecular formula C7H13NO4S B575554 Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) CAS No. 174602-69-8](/img/new.no-structure.jpg)
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) is an organic compound with the molecular formula C7H13NO4S. This compound is characterized by a cyclopentane ring attached to a carboxylic acid group and a methylsulfonylamino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylsulfonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid: Lacks the methylsulfonylamino group, leading to different chemical properties and reactivity.
Cyclopentanecarboxylic acid, 1-methyl-: Contains a methyl group instead of the methylsulfonylamino group, resulting in different biological activities and applications.
Uniqueness
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific interactions and reactivities are required.
Propriétés
Numéro CAS |
174602-69-8 |
|---|---|
Formule moléculaire |
C7H13NO4S |
Poids moléculaire |
207.244 |
Nom IUPAC |
1-(methanesulfonamido)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO4S/c1-13(11,12)8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10) |
Clé InChI |
KYGMYIZCEKUXGB-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1(CCCC1)C(=O)O |
Synonymes |
Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


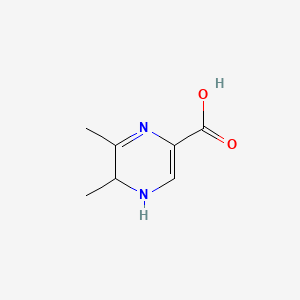
![1-[(2S)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone](/img/structure/B575474.png)
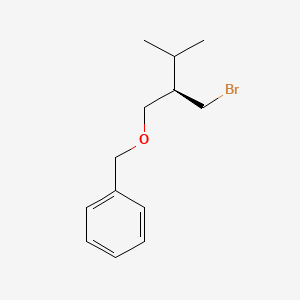
![Ethyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B575479.png)
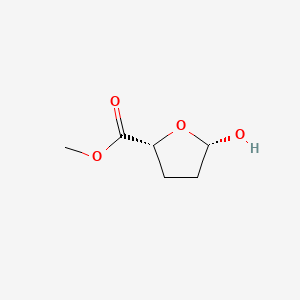
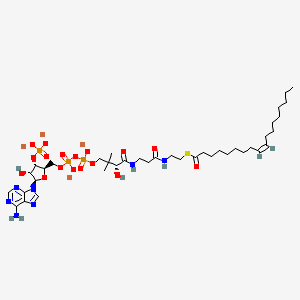
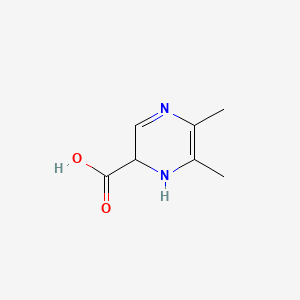
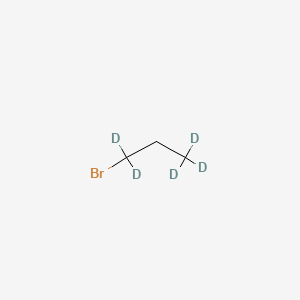

![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)
